Synthesis Yield: 91% Isolated Yield in Large-Scale Boronic Acid Preparation
In a patent procedure for the synthesis of 3-chloro-2-methoxyphenylboronic acid from 1-bromo-3-chloro-2-methoxybenzene and triisopropyl borate using t-BuLi at -78°C, the target compound was obtained in 91% isolated yield after recrystallization from chloroform/ethyl acetate . This yield serves as a benchmark for synthetic feasibility. While direct comparative yields for 2-methoxyphenylboronic acid or 3-chlorophenylboronic acid under identical conditions are not available from the same source, the 91% yield demonstrates efficient large-scale accessibility for this specific substitution pattern.
| Evidence Dimension | Isolated yield of boronic acid synthesis |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Not applicable (class-level inference) |
| Quantified Difference | Not applicable |
| Conditions | 1-bromo-3-chloro-2-methoxybenzene (113.2 g), THF (1000 mL), t-BuLi (1.7 M in hexane, 251.7 mL), triisopropyl borate (113.2 mL), -78°C, recrystallization from chloroform/ethyl acetate |
Why This Matters
The 91% isolated yield demonstrates robust synthetic accessibility at scale, reducing procurement risk for projects requiring multi-gram quantities.
